(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
Description
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRLUDRHPBEBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and carboxylic acids.
Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using propargyl bromide.
Final coupling: The final step involves coupling the intermediate with propionamide under suitable conditions to form the desired product.
Chemical Reactions Analysis
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide.
Addition: The alkyne group in the compound can participate in addition reactions, such as hydroboration-oxidation to form alcohols.
Scientific Research Applications
Medicinal Chemistry
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide has garnered attention for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound's mechanism of action likely involves binding to active sites of enzymes, disrupting critical biological pathways essential for cellular function.
Biological Studies
The compound is utilized in studies related to:
- Enzyme inhibition : It has shown promise in inhibiting enzymes that play roles in various metabolic processes.
- Antimicrobial activity : Preliminary studies suggest potential antibacterial and antifungal properties, indicating its applicability in developing new antimicrobial agents.
Materials Science
Research into this compound also explores its potential use in creating new materials with unique electronic properties, making it valuable in materials science applications.
Industrial Applications
This compound can serve as an intermediate in synthesizing other complex organic molecules, showcasing its versatility in chemical manufacturing processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to (Z)-N-(3-(prop-2-yin-l-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide:
- Antimicrobial Studies : Research demonstrated that derivatives containing a sulfamoyl group exhibited significant antibacterial activity against Gram-positive bacteria.
- Cancer Research : Compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro, indicating that this compound may also possess anticancer properties worthy of further exploration.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Substituents at Position 6
- Target Compound : 6-sulfamoyl (-SO2NH2) group.
- Analog 1: (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide () has a methylsulfonyl (-SO2CH3) group at position 4. Impact: Sulfamoyl’s -NH2 provides hydrogen-bond donor/acceptor capacity, enhancing target binding compared to methylsulfonyl’s electron-withdrawing but non-polar properties. This difference may affect solubility and bioavailability .
Substituents at Position 3
- Target Compound : Prop-2-yn-1-yl (propargyl) group.
- Analog 2: Compound I5 () features a 3-(3-dipropylamine)-propyl chain.
Functional Group Analysis
Amide Modifications
- Target Compound : Propionamide with (Z)-stereochemistry.
- Analog 3 : Compounds 6a-m () are N-phenylacetamides with triazole rings.
Sulfur-Containing Groups
- Target Compound : Sulfamoyl at position 5.
- Analog 4: describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides. Impact: The sulfamoyl group’s hydrogen-bonding capacity contrasts with the sulfanyl (-S-) group’s nucleophilic reactivity, suggesting divergent biological targets (e.g., enzyme inhibition vs. redox modulation) .
NMR and IR Profiles
- Target Compound : Expected peaks for -SO2NH2 (IR: ~1300–1250 cm⁻¹ for S=O; NMR: δ ~7–8 ppm for aromatic protons adjacent to sulfamoyl).
- Analog 5 : Compound 6b () shows 13C NMR peaks at δ 165.0 ppm (C=O), comparable to the target’s propionamide carbonyl. However, nitro groups in 6b cause downfield shifts (e.g., δ 8.61 ppm for Ar–H) absent in the sulfamoyl-containing target .
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound notable for its unique structural features, including a benzo[d]thiazole core, a sulfamoyl group, and a propargyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.51 g/mol. The presence of the sulfamoyl group enhances its solubility and potential interactions with biological targets, while the thiazole ring contributes to its aromatic properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially inhibiting the growth of specific pathogens.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting critical biological pathways involved in cell division and growth. This mechanism is particularly relevant in cancer research, where enzyme inhibitors are sought after for therapeutic development.
The mechanism of action involves the interaction of this compound with specific molecular targets. It is hypothesized that the compound binds to the active sites of enzymes, leading to inhibition and subsequent disruption of metabolic processes essential for cellular function.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acids.
- Introduction of Prop-2-yn-1-yl Group : Alkylation reactions using propargyl bromide are employed to introduce this substituent.
- Final Coupling : The final step involves coupling the intermediate with propionamide under suitable conditions to yield the desired product.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique attributes of (Z)-N-(3-(prop-2-yn-1-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6-Dimethyl-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-imine hydrobromide | Benzo[d]thiazole core with propynyl group | Similar activity profile but different substitution pattern |
| N-(4-bromophenyl)-4-chloro-N-(morpholine)benzamide | Sulfonamide derivative | Potent inhibitor of h-NTPDase1 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Morpholine substituent | Selective inhibition against h-NTPDase2 |
These compounds illustrate the diversity within sulfamoyl-benzamide derivatives while showcasing how specific functional groups can influence biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : A study demonstrated that derivatives containing a sulfamoyl group exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
- Cancer Research : Compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro, indicating that (Z)-N-(3-(prop-2-yin-l-y)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide may also have anticancer properties worthy of exploration.
Q & A
What are the key challenges in synthesizing (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide, and how can reaction yields be optimized?
Level: Basic
Answer:
Synthesis challenges include controlling stereochemistry (Z-configuration) and managing reactive groups like sulfamoyl and propynyl. Yields vary significantly (e.g., 27% in pan-Ras inhibitors vs. 63% in STING agonists ). Optimization strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMSO) stabilize intermediates during cyclization .
- Purification: Use silica gel chromatography or recrystallization to isolate stereoisomers.
- Catalysts: Transition-metal catalysts (e.g., Pd for Sonogashira coupling) improve propynyl incorporation .
What advanced analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
Level: Basic
Answer:
- NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ resolves Z/E isomerism via chemical shifts (e.g., imine protons at δ 8–9 ppm) .
- HRMS: Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
- HPLC-PDA: Detects impurities (<1%) using C18 columns with acetonitrile/water gradients .
How can researchers design experiments to evaluate the biological activity of this compound, and what controls are essential?
Level: Advanced
Answer:
- Assay design:
- Controls:
How do structural modifications (e.g., sulfamoyl vs. carbamoyl groups) impact bioactivity and solubility?
Level: Advanced
Answer:
- Sulfamoyl groups: Enhance water solubility via hydrogen bonding but may reduce membrane permeability. Compare with carbamoyl analogs (e.g., 6-carbamoyl derivatives in STING agonists ).
- Propynyl substituents: Increase lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Methodology: Perform logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .
How should researchers address discrepancies in reported synthetic yields or bioactivity data across studies?
Level: Advanced
Answer:
- Reproducibility checks:
- Data analysis:
What are the best practices for storing this compound to ensure long-term stability?
Level: Basic
Answer:
- Storage: Aliquot in amber vials under argon at -20°C to prevent oxidation and hydrolysis .
- Stability monitoring: Perform quarterly HPLC analysis to detect degradation (e.g., sulfamoyl group hydrolysis) .
How can computational methods aid in predicting the compound’s mechanism of action or off-target effects?
Level: Advanced
Answer:
- Docking studies: Use AutoDock Vina to model interactions with targets like STING or HSP70 .
- QSAR models: Train on benzo[d]thiazol derivatives to predict ADMET properties (e.g., CYP450 inhibition) .
- Off-target screening: Employ similarity-based tools (SwissTargetPrediction) to identify kinase or GPCR interactions .
What methodologies are suitable for determining the acid dissociation constant (pKa) of this compound?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
